Methyl 1,3-benzoxazole-2-carboximidoate
Overview
Description
Mechanism of Action
Target of Action
Methyl 1,3-benzoxazole-2-carboximidoate is a compound used in proteomics research Benzoxazole derivatives, which include this compound, have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Mode of Action
Benzoxazole derivatives are known for their diverse biological applications, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Benzoxazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzoxazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Methyl 1,3-benzoxazole-2-carboximidoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, influencing their activity and function. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions can vary, including enzyme inhibition or activation, depending on the specific biochemical context.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways that are crucial for cell growth and differentiation . Additionally, it has been shown to alter gene expression patterns, leading to changes in the production of specific proteins that are essential for cellular functions. These effects can have significant implications for understanding cellular behavior and developing therapeutic strategies.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to changes in cellular activity . Additionally, this compound can inhibit or activate enzymes involved in critical biochemical pathways, thereby modulating their activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been observed to cause alterations in cellular behavior, which can be crucial for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific cellular functions or modulating biochemical pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage effects is essential for determining the therapeutic window and ensuring the safe use of the compound in research and potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . For example, it may enhance or inhibit specific metabolic pathways, thereby affecting the overall metabolic state of the cell. Understanding these interactions is vital for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its efficacy and potential side effects. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including Methyl 1,3-benzoxazole-2-carboximidoate, often involves the condensation of 2-aminophenol with various aldehydes or acids. One common method includes the reaction of 2-aminophenol with aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and a mesoporous titania-alumina mixed oxide catalyst at 50°C . Another method involves the use of anhydrous potassium carbonate in dry acetone with ethyl chloroacetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-benzoxazole-2-carboximidoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can be reduced to form corresponding amines or other reduced forms.
Substitution: The benzoxazole ring allows for various substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoxazole derivatives, while reduction can produce amines.
Scientific Research Applications
Methyl 1,3-benzoxazole-2-carboximidoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Benzoxazole derivatives have shown potential in antimicrobial, antifungal, and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 1,3-benzoxazole-2-carboximidoate include other benzoxazole derivatives, such as:
2-Substituted Benzoxazoles: These compounds have various substituents at the 2-position of the benzoxazole ring and exhibit similar biological activities.
Benzimidazole Derivatives: These compounds have a similar structure but with a benzimidazole ring instead of a benzoxazole ring.
Uniqueness
This compound is unique due to its specific carboximidoate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 1,3-benzoxazole-2-carboximidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-12-8(10)9-11-6-4-2-3-5-7(6)13-9/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRHPRACUIWAPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=NC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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